2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
Description
This compound belongs to the thiazol-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a (Z)-configured benzylidene group at position 5, substituted with a 4-(methylsulfanyl)phenyl moiety, and a methylsulfanyl group at position 2 (Fig. 1). The Z-configuration is critical for maintaining planarity, which influences π-π stacking interactions in biological targets .
Synthesis typically involves condensation of 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid and sodium acetate) via conventional reflux or microwave-assisted methods. Microwave irradiation has been reported to enhance reaction efficiency, reducing reaction times from hours to minutes .
Properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS3/c1-15-9-5-3-8(4-6-9)7-10-11(14)13-12(16-2)17-10/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZYSMXEAITEV-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one (CAS No. 866040-93-9) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to synthesize current research findings on the biological activity of this specific compound, providing insights into its mechanisms of action and therapeutic potential.
- Molecular Formula : C₁₂H₁₁N₁O₁S₃
- Molecular Weight : 281.42 g/mol
- Structure : The compound features a thiazole ring substituted with methylsulfanyl and phenyl groups, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazoles exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
The compound demonstrated high antibacterial activity against MRSA and E. coli, suggesting its potential as an effective antimicrobial agent.
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. In particular, the compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.10 - 0.31 | 31.29 - 132 |
These findings indicate that the compound selectively inhibits COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized several thiazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that the methylsulfanyl substitutions significantly enhanced antibacterial activity compared to non-substituted analogs .
- COX Inhibition Studies : Another research effort focused on synthesizing thiazole-based compounds and assessing their COX inhibitory activity. The findings highlighted that compounds with similar structural characteristics to our target compound exhibited potent COX-2 inhibition with high selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiazol-4-one Derivatives
Thiazol-4-one derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a systematic comparison of the target compound with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
Key Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in Analog 1 increases lipophilicity (logP ~3.5), enhancing membrane permeability and CNS bioavailability . Electron-Donating Groups (EDGs): The dimethylamino group in Analog 2 imparts fluorescence but may reduce cytotoxicity due to decreased electrophilicity . Halogenation: Chlorine substituents in Analog 3 improve antifungal activity (MIC₅₀ = 8 µg/mL) via halogen bonding with microbial enzymes .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., Analog 1 ) achieves >85% yield in 15 minutes, outperforming conventional reflux (60–70% yield in 2 hours) .
Structural Flexibility :
- Thiazolidin-4-one derivatives (e.g., Analog 3 ) exhibit conformational flexibility, whereas thiazol-4-ones (target compound) have rigid, planar structures, favoring DNA intercalation .
Target-Specific Modifications :
- Analog 4 ’s pyrimidinyloxy substituent enables hydrogen bonding with kinase active sites, yielding potent EGFR inhibition (IC₅₀ = 0.2 µM) .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms methylsulfanyl and methylidene groups (δ 2.5–3.0 ppm for S-CH3; δ 7.5–8.5 ppm for aromatic protons).
- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient).
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 352.04) .
How can researchers elucidate the mechanism of action for this compound’s antitumor effects?
Advanced Research Question
Mechanistic studies include:
- Flow cytometry : To assess cell cycle arrest (e.g., G2/M phase).
- Western blotting : To quantify apoptosis markers (e.g., caspase-3 cleavage).
- ROS assays : Methylsulfanyl groups may induce oxidative stress, measured via DCFH-DA fluorescence .
What methodologies assess the environmental fate of this compound in ecological risk studies?
Advanced Research Question
Follow OECD guidelines for biodegradation (e.g., 301F test) and bioaccumulation (logP calculations). LC-MS/MS quantifies environmental persistence in water/soil matrices. Ecotoxicity assays use Daphnia magna or algae .
What purification techniques are effective for isolating this compound from synthetic byproducts?
Basic Research Question
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : DMF-ethanol mixtures yield high-purity crystals (mp 180–182°C).
- TLC Monitoring : Rf = 0.6 (silica, ethyl acetate/hexane 1:1) .
How can synergistic effects with existing chemotherapeutics be evaluated?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
